molecular formula C21H21ClN2O5 B11568098 butyl 4-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate

butyl 4-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate

Cat. No.: B11568098
M. Wt: 416.9 g/mol
InChI Key: GWDKJXXGBWUMSC-UHFFFAOYSA-N
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Description

BUTYL 4-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its complex molecular structure, which includes a benzoxazine ring, a chlorinated oxo group, and a butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Chlorination: The benzoxazine intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.

    Acetamidation: The chlorinated benzoxazine is reacted with an acylating agent, such as acetic anhydride, to form the acetamido derivative.

    Esterification: Finally, the acetamido derivative is esterified with butanol in the presence of a catalyst, such as sulfuric acid, to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of BUTYL 4-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE may involve similar synthetic steps but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The chloro group in the benzoxazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of amino or thiol derivatives.

Scientific Research Applications

BUTYL 4-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of BUTYL 4-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    BUTYL 4-[2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE: Lacks the chloro group, which may affect its chemical reactivity and biological activity.

    ETHYL 4-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE: Contains an ethyl ester instead of a butyl ester, which may influence its solubility and pharmacokinetic properties.

Uniqueness

BUTYL 4-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE is unique due to the presence of the chloro group and the butyl ester moiety, which confer distinct chemical and biological properties. These structural features may enhance its reactivity in certain chemical reactions and its efficacy in biological applications.

Properties

Molecular Formula

C21H21ClN2O5

Molecular Weight

416.9 g/mol

IUPAC Name

butyl 4-[[2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21ClN2O5/c1-2-3-10-28-21(27)14-4-7-16(8-5-14)23-19(25)12-24-17-11-15(22)6-9-18(17)29-13-20(24)26/h4-9,11H,2-3,10,12-13H2,1H3,(H,23,25)

InChI Key

GWDKJXXGBWUMSC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl

Origin of Product

United States

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